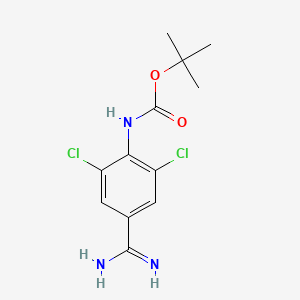![molecular formula C10H12N5NaO10P2 B12278052 Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)
Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-diphosphate, periodate oxidized sodium salt is a derivative of adenosine diphosphate where the ribose moiety is oxidized by periodate. This compound is often used in biochemical research due to its ability to interact with various enzymes and proteins. It is known for its role in stimulating the permeability transition in mitochondria and modifying the duration and intensity of firefly luciferase-containing reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of adenosine diphosphate using periodate. The reaction conditions generally include:
Oxidizing Agent: Sodium periodate (NaIO4)
Solvent: Aqueous solution
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds by the cleavage of the vicinal diol in the ribose moiety of adenosine diphosphate, resulting in the formation of dialdehyde groups .
Industrial Production Methods
While specific industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis method. This includes the use of larger reaction vessels, controlled addition of sodium periodate, and efficient purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-diphosphate, periodate oxidized sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound itself is a product of oxidation.
Reduction: It can be reduced back to its original form under specific conditions.
Substitution: The dialdehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) in aqueous solution.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or hydrazines can react with the dialdehyde groups.
Major Products Formed
Oxidation: Adenosine 5’-diphosphate, periodate oxidized sodium salt.
Reduction: Adenosine diphosphate.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-diphosphate, periodate oxidized sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and studies.
Biology: Employed to study mitochondrial permeability transition and enzyme interactions.
Medicine: Investigated for its potential role in modifying enzyme activities and metabolic pathways.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of adenosine 5’-diphosphate, periodate oxidized sodium salt involves its interaction with specific enzymes and proteins. The dialdehyde groups formed upon oxidation can act as affinity labels, binding to active sites of enzymes and modifying their activity. This compound has been used to inactivate muscle pyruvate kinase and as an affinity label for the NAD+ binding site of recombinant Candida boidinii formate dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-triphosphate, periodate oxidized sodium salt: Similar in structure but with an additional phosphate group.
Adenosine, periodate oxidized: Lacks the diphosphate group, used in different biochemical contexts.
Uniqueness
Adenosine 5’-diphosphate, periodate oxidized sodium salt is unique due to its specific oxidation state and the presence of dialdehyde groups, which confer distinct biochemical properties. Its ability to act as an affinity label and modify enzyme activities sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H12N5NaO10P2 |
|---|---|
Molekulargewicht |
447.17 g/mol |
IUPAC-Name |
sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
ZYXLYBMWCYEPQP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



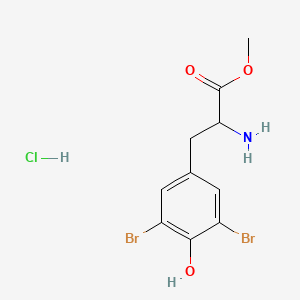
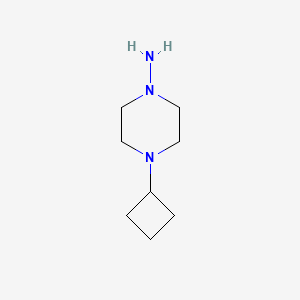
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12277996.png)
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)

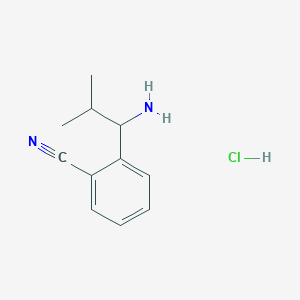
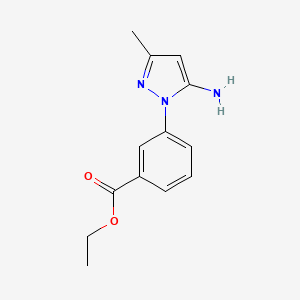
![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12278035.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12278041.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)
